
1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (HCl) as a catalyst under reflux for 2 hours. The product obtained is 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Hydrazinecarboxamide derivatives, including compounds similar to 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone, have been evaluated for their antitubercular activity. For example, modifications of the isoniazid structure with N-substituted derivatives displayed significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. The halogenated derivatives, such as 2-isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide, showed promising anti-TB activity, suggesting a potential pathway for developing new anti-TB compounds based on structural modifications of known hydrazinecarboxamides (Asif, 2014).
Antimicrobial Properties
Hydrazide–hydrazone derivatives are notable for their wide range of biological activities, including antimicrobial effects. These compounds, which can be structurally related to 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone, have been synthesized and evaluated for their antibacterial, antitubercular, antifungal, and antiprotozoal properties. Their potential as antimicrobial agents has been highlighted in scientific literature, indicating the importance of this class of compounds in developing new antimicrobial strategies (Popiołek, 2016).
Environmental Persistence and Toxicity of Chlorinated Compounds
Research on chlorinated compounds, such as those related to the trichlorophenyl group in 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone, has revealed their environmental persistence and potential toxicity. Studies have discussed the contamination of various chlorinated technical compounds with chlorinated dibenzofurans or chlorinated dibenzodioxins, indicating concerns over their environmental impact and toxicity to humans and wildlife. This underscores the need for careful consideration of the environmental and health implications of using and disposing of such chlorinated compounds (Kimbrough, 1972).
Bioremediation of Contaminated Soils
The potential for bioremediation of soils contaminated with chlorinated compounds, similar to the trichlorophenyl component of 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone, has been explored. Biodegradation processes, involving both bacterial and fungal organisms, have shown promise in reducing soil concentrations of persistent chlorinated pesticides like DDT, which shares structural similarities with chlorinated hydrazones. This suggests avenues for mitigating the environmental impact of such compounds through targeted bioremediation efforts (Foght et al., 2001).
Eigenschaften
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-methylphenyl)ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2/c1-9-3-5-11(6-4-9)10(2)19-20-15-13(17)7-12(16)8-14(15)18/h3-8,20H,1-2H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQRLDYQGDYLQC-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



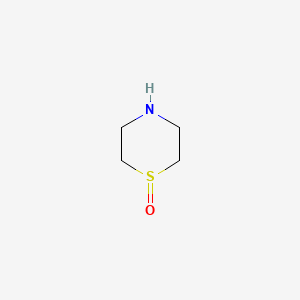
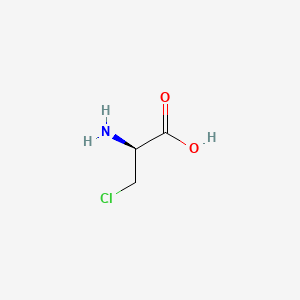
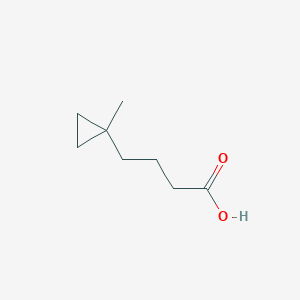
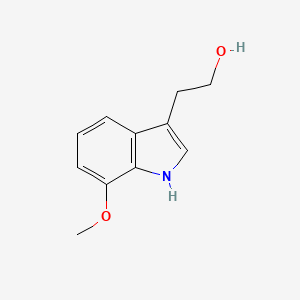
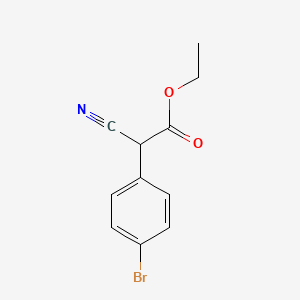

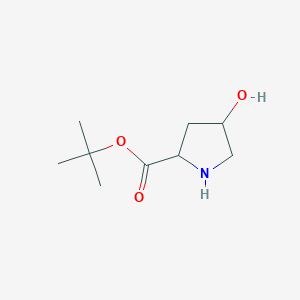
![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
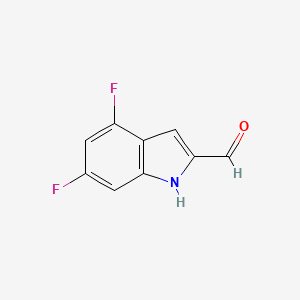
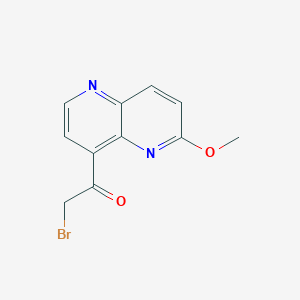



![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)